(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Antimalarial Curcuminoid Plasmodium falciparum

Researchers need validated DBA analogs with distinct bioactivity profiles, not generic curcuminoids. This symmetrical (E,E)-configured monocarbonyl curcuminoid (CD-8) delivers: • **Antimalarial validation:** IC50 = 1.764 µM (P. falciparum 3D7), outperforming curcumin by 1.5x; validated PfATP6 Leu268 interaction. • **Optical performance:** β = 7×10⁻¹¹ m/W at 532 nm - suitable for optical limiters. • **Research-grade supply:** >98% (GC) purity, crystalline solid, mp 127-131°C. Immediate shipment.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 37951-12-5
Cat. No. B3021044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
CAS37951-12-5
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
InChIKeyIOZVKDXPBWBUKY-LQIBPGRFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxybenzylidene)acetone (CD-8) Overview


(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CAS 37951-12-5), also known as bis(4-methoxybenzylidene)acetone or CD-8, is a symmetrical dibenzylideneacetone (DBA) derivative belonging to the monocarbonyl curcuminoid class [1]. It is characterized by a central α,β-unsaturated ketone flanked by two 4-methoxyphenyl groups in a fully conjugated (E,E) configuration, providing a well-defined scaffold for structure-activity relationship studies. The compound is commercially available at >98.0% (GC) purity as a crystalline solid with a melting point of 127–131 °C [2], enabling reproducible experimental workflows.

Defined (E,E)-DBA scaffold for reproducible SAR studies
High-purity crystalline format (>98% GC, mp 127–131 °C)
Supports antimalarial, NLO, and enzyme probe workflows

Why Substituting CD-8 Compromises Reproducibility and Potency


In the dibenzylideneacetone series, even minor modifications to the aryl substitution pattern (e.g., para-methoxy vs. para-hydroxy or unsubstituted) drastically alter electronic distribution, molecular geometry, and intermolecular interactions, leading to divergent biological and photophysical performance. A direct head-to-head antimalarial study revealed that (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) exhibits 1.5‑fold greater potency than curcumin against Plasmodium falciparum, while the para-hydroxy analog (CD-1) is significantly less active [1]. Similarly, nonlinear optical studies demonstrate that substitution at the para-position strongly modulates second-harmonic generation and two-photon absorption, making generic substitution untenable for applications requiring precise optical or pharmacological thresholds [2].

Target
Substitute
Risk Context
CD-8 (4-OCH3)
Curcumin
1.5-fold potency gap limits direct bridging in antimalarial models
CD-8 (4-OCH3)
CD-1 (4-OH)
Hydroxy substitution significantly reduces target engagement profile
CD-8 (E,E)
Unsubstituted DBA
Altered electron distribution shifts NLO response and electronic profile

Quantitative Evidence: CD-8 vs. Curcumin and Analogs


Antimalarial Potency vs. Curcumin (PfATP6 Target)

In a head-to-head in vitro comparison, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) demonstrated 1.5‑fold higher potency than the natural product curcumin against both chloroquine-sensitive (3D7) and resistant (RKL-2) P. falciparum strains. The compound also retained substantial activity against the RKL-2 strain where the hydroxy analog CD-1 showed a marked drop in potency [1].

Antimalarial Potency
Head-to-head
1.5-fold higher vs curcumin
3D7 & RKL-2 strains; 15-fold vs CD-1 in RKL-2
Supports PfATP6-targeted SAR screening
Reported strain-panel context
Antimalarial Curcuminoid Plasmodium falciparum

Nonlinear Optical Absorption Equivalent to Methyl Analog

Open-aperture Z-scan measurements at 532 nm revealed that (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (4DBDBA) exhibits a nonlinear absorption coefficient (β) of 7 × 10⁻¹¹ m/W, essentially equivalent to the 7.4 × 10⁻¹¹ m/W value of the 4-methyl analog (4DTDBA) [1]. Both compounds showed strong optical limiting behavior driven by two-photon absorption, outperforming many unsubstituted chalcones.

NLO Absorption
Head-to-head
β = 7 × 10⁻¹¹ m/W
532 nm, 7 ns pulses, DMF solution
Comparable to top methyl analog
Supports optical limiter design review
Nonlinear Optics Two-Photon Absorption Optical Limiting

Lipoxygenase Inhibition: Anti-Inflammatory Potential

Authoritative pharmacological databases classify (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct comparative IC50 data against specific analogs is not provided in the record, this functional annotation aligns the compound with the known anti-inflammatory mechanisms of curcuminoids and distinguishes it from simple, inactive dibenzylideneacetone derivatives.

Lipoxygenase Inhibition
Class-level
Functional annotation
Curated database source; IC50 data not provided
May support preliminary screening
Class-level inference; requires validation
Lipoxygenase Anti-inflammatory Enzyme Inhibition

Enhanced Lipophilicity and Lower Melting Point vs. Curcumin

Compared to the parent natural product curcumin, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one exhibits a 52–56 °C lower melting point and a 0.9‑unit increase in computed lipophilicity (XLogP3-AA) [1][2]. These physicochemical differences stem from the replacement of curcumin's polar phenolic and β-diketone functionalities with a simpler, more lipophilic methoxy-substituted dibenzylideneacetone core.

Physicochemical Profile
Cross-study
Δmp −54 °C, ΔXLogP +0.9
vs. curcumin (PubChem computed)
Formulation-processing context
Lipophilicity and melting point review
Lipophilicity Melting Point Formulation

CD-8: Validated Application Scenarios


Antimalarial Lead Optimization Targeting PfATP6

Procure (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (CD-8) as a reference standard for structure-activity relationship (SAR) campaigns against Plasmodium falciparum. With IC50 values of 1.764 μM (3D7) and 7.40 μM (RKL-2), it outperforms curcumin and provides a robust baseline for evaluating new synthetic analogs [1]. Its established hydrophobic interaction with PfATP6 Leu268 makes it a validated tool compound for target-based screening.

Optical Limiting and Photonic Device Development

Source (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (4DBDBA) for the fabrication of optical limiters and sensors. Its nonlinear absorption coefficient β = 7 × 10⁻¹¹ m/W at 532 nm is comparable to the best-performing analog in its series, confirming strong two-photon absorption suitable for passive optical protection components [2].

Arachidonic Acid Cascade Modulation in Inflammation

Utilize (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one as a lipoxygenase inhibitor probe in studies of inflammatory pathways. Curated database annotations designate it a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism [3]. While direct comparative IC50 data are not provided, this class-level activity supports its inclusion in preliminary enzyme inhibition screens.

Zebrafish Anxiolytic Screening via Nanoemulsions

Employ (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one in in vivo anxiolytic studies. A recent study demonstrated that polysaccharide nanoemulsions loaded with this compound (droplet size 126 nm, ζ‑potential −42 mV) elicited anxiolytic effects in zebrafish at a dose of 0.0325 mg/mL, mediated through serotonergic (5‑HT) receptor pathways [4]. This provides a foundation for further behavioral pharmacology investigations.

Application
Selection Property
Validation Focus
Antimalarial research screening
Strain-panel potency profile
PfATP6 binding assay
Optical limiter development
NLO absorption coefficient
TPA cross-section measurement
Arachidonic acid cascade studies
Lipoxygenase inhibition profile
IC50 determination
Behavioral pharmacology research
Nanoemulsion stability context
Serotonergic pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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